molecular formula C23H21F3N4O3 B11198629 N-Cyclopropyl-3-[3-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-3,4-dihydroquinoxalin-2-YL]propanamide

N-Cyclopropyl-3-[3-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-3,4-dihydroquinoxalin-2-YL]propanamide

Cat. No.: B11198629
M. Wt: 458.4 g/mol
InChI Key: HJKUXWFZNWWXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-3-[3-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-3,4-dihydroquinoxalin-2-YL]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoxaline core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-[3-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-3,4-dihydroquinoxalin-2-YL]propanamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Final Coupling: The final step involves coupling the quinoxaline derivative with a suitable amide precursor under conditions such as peptide coupling reagents (e.g., EDC, HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient and recyclable catalysts.

    Purification Techniques: Employing advanced chromatographic methods for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinoxaline N-oxides.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Studying its effects on biological systems to understand its therapeutic potential.

    Materials Science: Exploring its properties for use in advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of this compound would depend on its specific target. Generally, it could involve:

    Binding to Enzymes or Receptors: The quinoxaline core may interact with active sites of enzymes or receptors, modulating their activity.

    Pathway Modulation: The compound could influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.

    Trifluoromethylated Compounds: Molecules with trifluoromethyl groups that enhance pharmacokinetic properties.

Uniqueness

    Combination of Functional Groups: The unique combination of a quinoxaline core, trifluoromethyl group, and cyclopropyl group sets this compound apart from others.

    Potential Biological Activity: The specific arrangement of these groups may result in unique biological activities not seen in similar compounds.

Properties

Molecular Formula

C23H21F3N4O3

Molecular Weight

458.4 g/mol

IUPAC Name

N-cyclopropyl-3-[3-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoxalin-2-yl]propanamide

InChI

InChI=1S/C23H21F3N4O3/c24-23(25,26)15-5-1-2-6-16(15)29-21(32)13-30-19-8-4-3-7-17(19)28-18(22(30)33)11-12-20(31)27-14-9-10-14/h1-8,14H,9-13H2,(H,27,31)(H,29,32)

InChI Key

HJKUXWFZNWWXPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCC2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.